9-Methyl-3,6-dinitro-9H-carbazole
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Overview
Description
9-Methyl-3,6-dinitro-9H-carbazole is an organic compound with the molecular formula C13H9N3O4 and a molecular weight of 271.234 g/mol . It belongs to the class of carbazole derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and organic electronics.
Preparation Methods
The synthesis of 9-Methyl-3,6-dinitro-9H-carbazole typically involves nitration of 9-Methyl-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Chemical Reactions Analysis
9-Methyl-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Scientific Research Applications
9-Methyl-3,6-dinitro-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-3,6-dinitro-9H-carbazole and its derivatives involves interactions with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
9-Methyl-3,6-dinitro-9H-carbazole can be compared with other carbazole derivatives such as:
9-Ethyl-3,6-dinitro-9H-carbazole: Similar in structure but with an ethyl group instead of a methyl group, leading to differences in physical and chemical properties.
3,6-Dinitro-9H-carbazole: Lacks the methyl group at the 9-position, which affects its reactivity and applications.
9-Decyl-3,6-dinitro-9H-carbazole:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications .
Properties
IUPAC Name |
9-methyl-3,6-dinitrocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-14-12-4-2-8(15(17)18)6-10(12)11-7-9(16(19)20)3-5-13(11)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJTSLETAQRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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